
Loniceracetalide A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Loniceracetalide A is a natural product found in Lonicera japonica with data available.
常见问题
Basic Research Questions
Q. What are the primary methods for isolating Loniceracetalide A from Lonicera japonica?
- Methodological Answer : Isolation typically involves ethanol or methanol extraction followed by chromatographic purification. Column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC are commonly used. The compound’s amorphous powder form and specific optical rotation ([α]D²⁰ = −106°, c = 0.1, MeOH) aid in identification during purification .
- Example Workflow :
Crude extraction using 70% ethanol.
Partition with ethyl acetate.
Silica gel chromatography with a gradient of CH₂Cl₂-MeOH.
Final purification via reversed-phase HPLC.
Q. How is this compound structurally characterized?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
-
NMR : ¹H and ¹³C NMR to identify functional groups and stereochemistry.
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₂₁H₃₂O₁₁, m/z 460.48) .
-
Optical Rotation : [α]D measurements to distinguish from stereoisomers (e.g., 2',3"-diepimer) .
- Data Table : Key Spectroscopic Data for this compound
Technique | Key Observations | Reference |
---|---|---|
¹H NMR (CD₃OD) | δ 5.32 (d, J = 3.5 Hz, H-1') | |
¹³C NMR | δ 172.8 (C=O), 105.6 (anomeric carbon) | |
HRMS | [M+H]+ m/z 461.2871 (calc. 461.2875) |
Advanced Research Questions
Q. How can network pharmacology guide experimental design for studying this compound’s bioactivity?
- Methodological Answer :
Target Prediction : Use databases (e.g., SwissTargetPrediction) to identify molecular targets.
Pathway Enrichment : Tools like KEGG or GO to map signaling pathways (e.g., HER2-positive breast cancer pathways) .
Validation : Prioritize targets with in vitro assays (e.g., kinase inhibition) and compare with positive controls.
- Example : In HER2+ breast cancer studies, this compound’s interaction with EGFR/HER2 pathways was hypothesized using network models, followed by in vitro validation via cell viability assays .
Q. How should researchers resolve contradictions in bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Ensure standardized protocols (e.g., cell lines, solvent controls).
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
- Structural Confirmation : Re-validate compound purity via NMR/MS to rule out degradation or epimerization (e.g., 2',3"-diepimer interference) .
- Case Study : A study reporting weak xanthinoxidase inhibition (20.1% at 50 μg/mL) vs. strong aldose reductase activity may reflect assay-specific variables (e.g., substrate concentration) .
Q. What experimental strategies optimize the quantification of this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for specificity.
- Internal Standards : Deuterated analogs to correct for matrix effects.
- Validation : Assess recovery rates (≥80%) and limit of detection (LOD < 1 ng/mL) .
- Data Table : Quantification in Lonicera japonica Extracts
Matrix | Method | Concentration (μg/g) | Reference |
---|---|---|---|
Flower extract | HPLC-UV | 28.29 ± 1.45 | |
Leaf extract | UPLC-QTOF | 10.77 ± 0.89 |
Q. Methodological Best Practices
Q. How to design a dose-response study for this compound’s anti-inflammatory effects?
- Step-by-Step :
Model Selection : Use RAW264.7 macrophages or primary murine macrophages.
Treatment : Pre-treat cells with LPS (1 μg/mL) ± this compound (0.1–50 μM).
Endpoint : Measure TNF-α/IL-6 via ELISA.
Statistics : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies?
- Answer :
- Combination Index (CI) : Use the Chou-Talalay method (CI < 1 indicates synergy).
- Isobolograms : Visualize additive/synergistic interactions.
- Multi-Omics Integration : Pair transcriptomics with bioactivity data to identify co-regulated pathways .
Q. Data Presentation Guidelines
属性
分子式 |
C21H32O11 |
---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
methyl (2S,3R,4S)-4-[[(4R,5S)-4,5-dimethyl-1,3-dioxolan-2-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C21H32O11/c1-5-11-12(6-15-29-9(2)10(3)30-15)13(19(26)27-4)8-28-20(11)32-21-18(25)17(24)16(23)14(7-22)31-21/h5,8-12,14-18,20-25H,1,6-7H2,2-4H3/t9-,10+,11-,12+,14-,15?,16-,17+,18-,20+,21+/m1/s1 |
InChI 键 |
FYLXQAYYBFZLSK-NQMWKHINSA-N |
SMILES |
CC1C(OC(O1)CC2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C |
手性 SMILES |
C[C@@H]1[C@@H](OC(O1)C[C@H]2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C |
规范 SMILES |
CC1C(OC(O1)CC2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C |
同义词 |
loniceracetalide A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。